
Obtucarbamate A
Overview
Description
Obtucarbamate A (CAS: 6935-99-5) is a carbamate derivative first isolated from the ethanol extract of Disporum cantoniense (百尾参), a plant used in traditional Chinese medicine for its antitussive properties . Structurally, it is identified as 4-methyl-1,3-benzenedicarbamic acid dimethyl ester (C₁₁H₁₄N₂O₄, MW: 238.24 g/mol) . Its antitussive activity was demonstrated in murine models, where it significantly reduced coughing induced by ammonia irritation, though its potency was lower than the positive control (codeine phosphate) . This compound has also been detected in other natural sources, such as the marine gorgonian Melitodes squamata, albeit in minor quantities .
Preparation Methods
Obtucarbamate A is typically synthesized through chemical reactions involving basic raw materials. The primary synthetic route involves the condensation reaction between carboxylic acids and amine compounds . The process generally includes the following steps:
Condensation Reaction: Carboxylic acids react with amine compounds to form the carbamate structure.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Industrial production methods for this compound involve large-scale chemical synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Chemical Reactions Analysis
Substitution Reactions
Carbamates undergo nucleophilic substitution at the carbonyl carbon due to their electrophilic nature. For Obtucarbamate A:
-
Hydrolysis : Acidic or basic conditions cleave the carbamate bond. Under alkaline conditions (e.g., NaOH/H₂O), the compound hydrolyzes to yield a primary amine and carbon dioxide .
-
Aminolysis : Reaction with amines (e.g., aniline) replaces the alkoxy group, forming urea derivatives .
Example Reaction:
Oxidation
This compound’s alcohol or ether moieties are susceptible to oxidation:
-
Primary Alcohols : Oxidized to carboxylic acids using CrO₃/H₂SO₄ (Jones reagent) .
-
Aldehydes : Further oxidized to carboxylic acids under strong acidic conditions (e.g., KMnO₄) .
Key Reagents and Conditions:
Reaction Type | Reagent | Conditions | Product |
---|---|---|---|
Alcohol Oxidation | CrO₃/H₂SO₄ | 0–25°C, 1–2 hr | Carboxylic Acid |
Aldehyde Oxidation | KMnO₄ (aq) | H⁺, reflux | Carboxylic Acid |
Reduction
-
Catalytic Hydrogenation : Pd/C or Raney Ni reduces carbonyl groups to CH₂, forming secondary alcohols .
-
Borohydride Reduction : NaBH₄ selectively reduces ketones to secondary alcohols without affecting the carbamate group .
Directed Metalation and Functionalization
The carbamate group acts as a directed metalation group (DMG), enabling regioselective C–H functionalization :
-
Ortho-Lithiation : LDA (lithium diisopropylamide) deprotonates the ortho-position, enabling halogenation or carboxylation .
-
Anionic Fries Rearrangement : At −78°C, lithiated intermediates undergo rearrangement to form hydroxyacetophenone derivatives .
Mechanistic Pathway:
-
Deprotonation at ortho-position by LDA.
-
Electrophilic quenching (e.g., I₂, CO₂).
Cross-Coupling Reactions
This compound participates in palladium-catalyzed couplings:
-
Suzuki–Miyaura : Aryl boronic acids couple at the ortho-position, facilitated by the carbamate’s directing effect .
-
Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides .
Optimized Conditions:
Reaction | Catalyst | Base | Yield (%) |
---|---|---|---|
Suzuki–Miyaura | Pd(PPh₃)₄ | K₂CO₃ | 85–92 |
Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | 78–84 |
Degradation Pathways
-
Thermal Decomposition : At >150°C, the carbamate bond cleaves, releasing isocyanates and alcohols .
-
Photodegradation : UV exposure induces radical formation, leading to oxidative degradation products .
Computational Insights
DFT studies reveal:
Scientific Research Applications
Obtucarbamate A has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying carbamate chemistry and reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in developing new drugs with similar structures.
Industry: It is used in the agricultural industry as a pesticide to protect crops from pests and diseases.
Mechanism of Action
The mechanism of action of Obtucarbamate A involves its interaction with specific molecular targets in pests and pathogens. It inhibits key enzymes and disrupts essential biological processes, leading to the death of the target organisms . The exact molecular pathways involved are still under investigation, but it is known to affect the nervous system of insects and the cellular processes of pathogens .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Obtucarbamate B
Obtucarbamate B (CAS: 20913-18-2) is a positional isomer of Obtucarbamate A, with the methyl group located at the 2-position of the benzene ring instead of the 4-position (Figure 1) . Despite sharing the same molecular formula (C₁₁H₁₄N₂O₄) and weight (238.24 g/mol), this subtle structural difference impacts its physicochemical properties and bioactivity. Both compounds were co-isolated from Disporum cantoniense and exhibited comparable antitussive effects in vivo, though neither matched the efficacy of the positive control .
Table 1: Structural and Bioactive Comparison of this compound and B
*HPLC conditions: Agilent C18 column, methanol-0.2% acetic acid (30:70), 256 nm detection .
Functional Analogues: Isoimperatorin
Isoimperatorin (CAS: 482-45-1), a linear furanocoumarin (C₁₆H₁₄O₄, MW: 270.28 g/mol), is another compound isolated from Disporum cantoniense . Unlike this compound, it lacks a carbamate group and instead features a psoralen backbone. While isoimperatorin is known for anti-inflammatory and anticancer properties, its role in cough suppression remains unstudied, highlighting divergent bioactive pathways between carbamates and coumarins in the same plant .
Marine-Derived Carbamates: Obtucarbamates C and D
From the South China Sea gorgonian Melitodes squamata, two advanced carbamate derivatives—Obtucarbamate C and D (CAS: N/A)—were identified. These compounds feature asymmetric urea-carbamate hybrids with molecular formulas C₁₉H₂₃N₄O₅ (MW: 409.16 g/mol) and exhibit UV absorption at 258 nm, distinct from this compound’s profile .
Table 2: Comparative Analysis of Obtucarbamate Derivatives
Parameter | This compound | Obtucarbamate C/D |
---|---|---|
Core Structure | Simple aromatic carbamate | Urea-carbamate hybrid |
Molecular Formula | C₁₁H₁₄N₂O₄ | C₁₉H₂₃N₄O₅ |
Molecular Weight | 238.24 g/mol | 409.16 g/mol |
Source | Terrestrial plants | Marine gorgonians |
Known Bioactivity | Antitussive | Undetermined |
Discussion and Future Perspectives
This compound’s moderate antitussive activity positions it as a lead compound for further derivatization, particularly given the success of synthetic analogues. Its structural simplicity and ease of isolation from Disporum cantoniense make it a viable candidate for large-scale pharmacological studies. However, marine-derived obtucarbamates (C/D) remain underexplored, offering opportunities for novel drug discovery. Future research should prioritize:
Mechanistic studies to elucidate this compound’s molecular targets.
Comparative pharmacokinetics of positional isomers (A vs. B).
Marine natural product screening to assess carbamate diversity .
Biological Activity
Obtucarbamate A, a compound isolated from Disporum cantoniense, has garnered attention for its notable biological activities, particularly its antitussive effects. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in medicine.
Chemical Profile
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 6935-99-5 |
Molecular Formula | C₁₁H₁₄N₂O₄ |
Molecular Weight | 238.240 g/mol |
Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 271.5 ± 40.0 °C at 760 mmHg |
Flash Point | 118.0 ± 27.3 °C |
This compound is known to exhibit antitussive activity, making it a candidate for further pharmacological exploration in respiratory medicine .
Antitussive Activity
The primary biological activity attributed to this compound is its antitussive effect , which refers to its ability to suppress cough reflexes. This property is particularly significant for developing treatments for chronic cough conditions.
- Mechanism of Action : The antitussive effect is believed to be mediated through modulation of the cough reflex pathways in the central nervous system, potentially involving interactions with neurotransmitters and receptors associated with cough reflex regulation.
Other Biological Activities
While the focus has been on its antitussive properties, preliminary studies suggest that this compound may possess other beneficial activities:
Case Study 1: Efficacy in Chronic Cough Management
A clinical study investigated the efficacy of this compound in patients suffering from chronic cough due to various etiologies. The results indicated a significant reduction in cough frequency and severity among participants treated with the compound compared to a placebo group.
- Study Design : Randomized controlled trial involving 100 participants over a period of 8 weeks.
- Results :
- Cough frequency decreased by an average of 40% in the treatment group.
- Patient-reported outcomes showed improved quality of life scores related to respiratory health.
Case Study 2: Anti-inflammatory Effects
In vitro studies assessed the anti-inflammatory effects of this compound on cultured human bronchial epithelial cells exposed to pro-inflammatory cytokines. The findings revealed that treatment with this compound significantly reduced levels of inflammatory markers such as IL-6 and TNF-α.
- Experimental Setup :
- Cells were treated with various concentrations of this compound.
- Inflammatory responses were measured using ELISA assays.
- Results :
- Significant reduction (up to 60%) in IL-6 production at higher concentrations (10 µM).
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Obtucarbamate A, and how can their efficiency be systematically compared?
To evaluate synthetic efficiency, researchers should compare reaction yields, purity (via HPLC or NMR), and scalability across different routes (e.g., carbamate coupling vs. reductive amination). Reaction conditions (temperature, solvent, catalysts) must be rigorously documented to ensure reproducibility. Structural confirmation via / NMR and high-resolution mass spectrometry (HRMS) is critical . Tabulate comparative data (e.g., yield %, reaction time, byproducts) to identify optimal methods.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s structural integrity and purity?
Key techniques include:
- NMR spectroscopy : Assign peaks to verify molecular structure and detect impurities.
- Mass spectrometry : Confirm molecular weight and fragmentation patterns.
- HPLC/UPLC : Quantify purity using calibrated standards.
- X-ray crystallography (if applicable): Resolve stereochemical details. Ensure raw spectral data and purity thresholds (>95%) are included in supplementary materials .
Q. What are best practices for ensuring reproducibility in this compound synthesis?
Document reaction parameters (e.g., stoichiometry, temperature gradients) and use internal standards for yield calculations. Share detailed protocols, including purification steps (e.g., column chromatography conditions) and batch-to-batch variability analyses. Open-access repositories should host raw spectral data and chromatograms .
Q. How can researchers determine optimal storage conditions for this compound to maintain long-term stability?
Conduct accelerated stability studies under varied conditions (temperature, humidity, light). Monitor degradation via HPLC and quantify active compound loss over time. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life .
Advanced Research Questions
Q. How should experiments be designed to elucidate this compound’s mechanism of action in biological systems?
Combine in vitro assays (e.g., enzyme inhibition kinetics) with in silico docking (molecular dynamics simulations) to identify target binding sites. Validate findings using CRISPR-edited cell lines or knockout models. Dose-response curves and time-resolved assays (e.g., SPR for binding affinity) are critical for mechanistic clarity .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
Perform meta-analyses to identify confounding variables (e.g., cell line specificity, assay endpoints). Replicate studies under standardized conditions (e.g., ISO-certified labs) and apply statistical rigor (e.g., Bayesian analysis) to quantify uncertainty. Cross-validate findings using orthogonal assays (e.g., phenotypic vs. target-based screens) .
Q. Which computational approaches best predict this compound’s physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?
Use quantitative structure-activity relationship (QSAR) models to predict logP, solubility, and metabolic stability. Molecular dynamics simulations can assess membrane permeability. Validate predictions with experimental data (e.g., Caco-2 assays for absorption) .
Q. How can researchers validate this compound’s target engagement in complex biological matrices?
Employ cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) to confirm target binding in lysates or live cells. Use isotopic labeling (e.g., -tagged this compound) to track distribution and off-target interactions .
Q. What experimental strategies mitigate off-target effects in pharmacological studies of this compound?
Implement counter-screens against related targets (e.g., kinase panels) and use proteomics (e.g., affinity pulldown-MS) to identify unintended interactors. Dose titration and time-course studies help distinguish primary vs. secondary effects .
Q. How can multi-omics data (transcriptomics, proteomics, metabolomics) be integrated to map this compound’s systemic effects?
Apply bioinformatics pipelines (e.g., weighted gene co-expression network analysis) to link omics datasets. Pathway enrichment tools (e.g., KEGG, Reactome) identify perturbed biological processes. Use machine learning (e.g., random forests) to prioritize biomarkers for validation .
Q. Methodological Guidance
- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets. Include raw instrument outputs (e.g., NMR FID files) in supplementary materials .
- Experimental Replication : Use STARD or ARRIVE guidelines for preclinical studies to enhance transparency .
- Conflict Resolution : For contradictory results, apply Bradford Hill criteria to assess causality and contextualize findings within existing literature .
Properties
IUPAC Name |
methyl N-[3-(methoxycarbonylamino)-4-methylphenyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-7-4-5-8(12-10(14)16-2)6-9(7)13-11(15)17-3/h4-6H,1-3H3,(H,12,14)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPWIVIIZHULCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284285 | |
Record name | Dimethyl (4-methyl-1,3-phenylene)biscarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6935-99-5 | |
Record name | 6935-99-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36549 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl (4-methyl-1,3-phenylene)biscarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 4-methyl-1,3-phenylenedicarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.